1,2-Dichlorobutane
Overview
Description
1,2-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is one of the several isomers of dichlorobutane, characterized by the presence of two chlorine atoms attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a relatively low boiling point and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichlorobutane can be synthesized through the halogenation of butane. One common method involves the chlorination of 1-chlorobutane using sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as 2,2’-azobis[cyclohexanenitrile] (ABCN). The reaction is typically carried out under reflux conditions at temperatures around 80-100°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where butane is exposed to chlorine gas under controlled conditions. The reaction is carefully monitored to ensure the selective formation of the desired isomer, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form butenes.
Oxidation and Reduction Reactions: Although less common, it can be oxidized to form corresponding alcohols or reduced to form butane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 1,2-butanediol.
Elimination: Formation of 1-butene and 2-butene.
Oxidation: Formation of 1,2-butanediol.
Reduction: Formation of butane.
Scientific Research Applications
1,2-Dichlorobutane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,2-dichlorobutane primarily involves its reactivity as a halogenated hydrocarbon. It can act as an alkylating agent, participating in reactions where it transfers its alkyl group to other molecules. This property is exploited in various chemical syntheses and industrial processes. The molecular targets and pathways involved depend on the specific reactions and conditions under which this compound is used .
Comparison with Similar Compounds
- 1,1-Dichlorobutane
- 1,3-Dichlorobutane
- 1,4-Dichlorobutane
Comparison: 1,2-Dichlorobutane is unique among its isomers due to the position of the chlorine atoms on adjacent carbon atoms. This structural difference influences its reactivity and the types of reactions it undergoes. For example, this compound is more prone to elimination reactions compared to 1,1-dichlorobutane, which has both chlorine atoms on the same carbon atom. Similarly, 1,3-dichlorobutane and 1,4-dichlorobutane have different reactivity patterns due to the spacing of the chlorine atoms .
Properties
IUPAC Name |
1,2-dichlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOTZNYFQWRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027244 | |
Record name | 1,2-Dichlorobutane | |
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Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1,2-Dichlorobutane | |
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Boiling Point |
124.1 °C | |
Record name | 1,2-DICHLOROBUTANE | |
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Solubility |
Insoluble in water; soluble in ether, chloroform and carbon tetrachloride. | |
Record name | 1,2-DICHLOROBUTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1116 @ 25 °C/4 °C | |
Record name | 1,2-DICHLOROBUTANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.38 (AIR= 1) | |
Record name | 1,2-DICHLOROBUTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
20.9 [mmHg], 20.9 mm Hg @ 25 °C | |
Record name | 1,2-Dichlorobutane | |
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Record name | 1,2-DICHLOROBUTANE | |
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CAS No. |
616-21-7 | |
Record name | 1,2-Dichlorobutane | |
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Record name | 1,2-Dichlorobutane | |
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Record name | 1,2-DICHLOROBUTANE | |
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Record name | Butane, 1,2-dichloro- | |
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Record name | 1,2-Dichlorobutane | |
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Record name | 1,2-dichlorobutane | |
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Record name | 1,2-DICHLOROBUTANE | |
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Record name | 1,2-DICHLOROBUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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